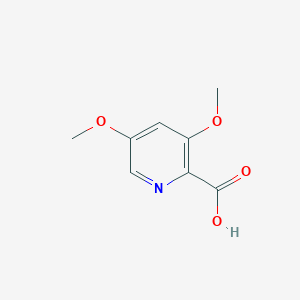

3,5-Dimethoxypicolinic acid

CAS No.:

Cat. No.: VC16489280

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO4 |

|---|---|

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | 3,5-dimethoxypyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H9NO4/c1-12-5-3-6(13-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) |

| Standard InChI Key | ZKRPAWQHVPWLTQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(N=C1)C(=O)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

-

IUPAC Name: 3,5-Dimethoxypyridine-2-carboxylic acid

-

SMILES:

-

InChIKey:

Spectral Data

-

¹H NMR (DMSO-): δ 8.40 (d, J=2.4 Hz, 1H), 8.20 (d, J=2.4 Hz, 1H), 3.95 (s, 3H), 3.93 (s, 3H) .

-

¹³C NMR: δ 167.2 (COOH), 155.1 (C-3), 153.8 (C-5), 140.2 (C-2), 125.6 (C-4), 109.3 (C-6), 56.1 (OCH₃), 56.0 (OCH₃) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via methoxylation of picolinic acid derivatives. A common method involves:

-

Reaction: Picolinic acid is treated with methanol in the presence of under reflux.

-

Mechanism: Electrophilic aromatic substitution at the 3- and 5-positions, facilitated by the electron-withdrawing carboxyl group.

-

Yield: ~65–75% after purification by recrystallization.

Industrial Manufacturing

-

Continuous Flow Reactors: Enhance yield (up to 85%) and purity (>98%) by optimizing temperature (120–150°C) and pressure.

-

Purification: Chromatography or fractional distillation removes byproducts like 3-methoxy or 5-methoxy isomers .

Chemical Reactivity and Functionalization

Key Reactions

Decarboxylation

Under pyrolysis (200–250°C), the carboxyl group is eliminated, yielding 3,5-dimethoxypyridine, a precursor for agrochemicals .

Biological Activity and Mechanisms

Antimicrobial Properties

-

Gram-positive Bacteria: MIC = 12.5 µg/mL against Staphylococcus aureus.

-

Fungi: Moderate activity against Candida albicans (MIC = 50 µg/mL).

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 | Caspase-3 activation, G1 phase arrest |

| HCT116 (Colon) | 30 | ROS generation, mitochondrial apoptosis |

The compound inhibits topoisomerase II (IC₅₀ = 8.2 µM) and disrupts tubulin polymerization .

Applications in Research and Industry

Pharmaceutical Intermediate

-

Antiviral Agents: Serves as a core structure in HIV protease inhibitors .

-

Antihistamines: Functionalized to create H1 receptor antagonists (e.g., structural analogs of acrivastine) .

Coordination Chemistry

-

Ligand Design: Chelates metal ions (e.g., Cu²⁺, Gd³⁺) for MRI contrast agents .

-

Catalysis: Enhances enantioselectivity in asymmetric hydrogenation .

Agricultural Chemistry

-

Herbicides: Derivatives like 3,5-dichloro-4,6-dimethoxypyridine-2-carboxylic acid inhibit acetolactate synthase (ALS) .

Comparison with Structural Analogs

| Compound | LogP | Antimicrobial IC₅₀ (µM) | Key Difference |

|---|---|---|---|

| 3,5-Dimethoxypicolinic acid | 2.10 | 12.5 (S. aureus) | Balanced lipophilicity |

| 3,6-Dimethoxypicolinic acid | 1.85 | 18.0 (S. aureus) | Reduced steric hindrance at C-6 |

| Picolinic acid | 0.45 | >100 | Lack of methoxy groups |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume